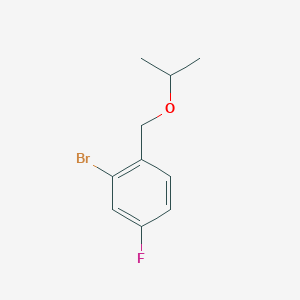

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene

描述

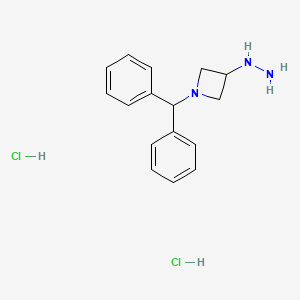

“2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Fluorobromobenzene, is typically achieved via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis

The molecular formula of “2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is C10H12BrFO . It contains a total of 25 atoms; 12 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.02 . It has a density of 1.5±0.1 g/cm3, a boiling point of 273.6±0.0 °C at 760 mmHg, and a flash point of 98.3±0.0 °C .科学研究应用

Radiosynthesis and Labeling Agents

One application of halogenated benzenes in scientific research is in the field of radiosynthesis, where compounds like 1-[18F]Fluoromethyl-4-methyl-benzene are prepared from their bromo analogues for use as bifunctional labeling agents. These compounds are synthesized through nucleophilic substitution reactions with [18F]fluoride on their dihalo analogues, offering potential in medical imaging and diagnostics (Namolingam et al., 2001).

Polymerization and Material Synthesis

Novel trisubstituted ethylenes, including ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates where R includes halogen and alkoxy substituents, are synthesized for copolymerization with styrene. This results in polymers with potential applications in material science, showcasing the versatility of halogenated benzenes in polymer chemistry (Hussain et al., 2019).

Antimicrobial Agents

Newly synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, with various halogen substituents, demonstrate potent antimicrobial activity against a range of microorganisms. This suggests the potential of halogenated benzenes in developing new antimicrobial agents (Liaras et al., 2011).

Organometallic Synthesis

The versatility of halogenated benzenes extends to organometallic chemistry, where compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene serve as starting materials for a range of synthetically useful reactions. This illustrates their role in expanding the toolkit for organic synthesis and material science applications (Porwisiak et al., 1996).

Isoindole Synthesis

Halogenated benzenes are also pivotal in the synthesis of isoindoles, a class of compounds with potential applications in pharmaceuticals and materials science. The two-step synthesis involving halogen-lithium exchange demonstrates the chemical flexibility and utility of these compounds in organic synthesis (Kuroda & Kobayashi, 2015).

安全和危害

The compound is classified under the GHS07 hazard class. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, full-face respirator, gloves, and a multi-purpose combination respirator cartridge are recommended when handling this compound .

属性

IUPAC Name |

2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYXEDYOQBGZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)

![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)

![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)